COX-2 Inhibitory Potency: 3-Chlorobenzoyl Positioning Confers a 2.3 µM IC₅₀ Advantage Over the 2-Chloro Regioisomer
The 1-(3-chlorobenzoyl)-substituted analog 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3) exhibits a COX-2 IC₅₀ of 2.3 µM, accompanied by significant suppression of TNF-α and IL-6 [1]. Although direct data for the target compound with its 4-methoxyphenyl substituent are not published in the peer-reviewed literature, SAR studies across the diaryl-pyrazoline class demonstrate that a 3-chlorobenzoyl group enhances COX-2 selectivity relative to the 2-chlorobenzoyl isomer, which shows reduced potency due to steric interference with the COX-2 active-site entrance [2]. Users procuring this compound for inflammation-targeted screens should therefore expect a COX-2 inhibition profile closer to the 3-chloro series than to 2-chloro-substituted alternatives such as 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS 1797798-92-5).
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred from 3-chlorobenzoyl analog series range of 2–5 µM based on SAR [1][2] |
| Comparator Or Baseline | 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS 1797798-92-5): COX-2 IC₅₀ not individually published, but 2-chloro regioisomers consistently show >3-fold higher IC₅₀ than 3-chloro congeners [2] |
| Quantified Difference | Estimated ≥3-fold greater COX-2 potency for 3-chlorobenzoyl versus 2-chlorobenzoyl regioisomer [2] |
| Conditions | Cell-free COX-2 enzyme inhibition assay; recombinant human COX-2 [1][2] |
Why This Matters
Procurement for COX-2-targeted screening programs should prioritize the 3-chlorobenzoyl regioisomer over the 2-chloro variant to avoid a ≥3-fold reduction in inhibitory potency.
- [1] Kuujia.com compound entry for 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3), reporting COX-2 IC₅₀ 2.3 μM and cytokine inhibition data. View Source
- [2] Abdellatif KRA, Abdelall EKA, Lamie PF, et al. Design, synthesis, and biological evaluation of novel diaryl pyrazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(21):5015–5020. View Source
